

Technical Deep Dive: 8-Methoxy-2-propyl-4-quinolinol

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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

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Executive Summary & Chemical Identity

8-Methoxy-2-propyl-4-quinolinol (CAS: 1070879-91-2) is a synthetic, low-molecular-weight quinolone derivative.^{[1][2][3]} It serves as a critical tool compound in pharmacological research due to its specific substitution pattern—a propyl chain at the C2 position and a methoxy group at the C8 position of the 4-quinolinol core.

This molecule acts primarily as a pharmacophoric probe for two distinct biological systems:

- **TRPM7 Channel Inhibition:** It represents a simplified analog of the natural product Waixenicin A, allowing researchers to study the minimal structural requirements for blocking the Transient Receptor Potential Melastatin 7 (TRPM7) channel.
- **Quorum Sensing Antagonism:** It functions as a structural mimic of the *Pseudomonas aeruginosa* signaling molecule HHQ (2-heptyl-4-hydroxyquinoline), acting as a competitive antagonist at the PqsR (MvfR) receptor to inhibit virulence.

Property	Detail
IUPAC Name	8-methoxy-2-propylquinolin-4-ol
Core Scaffold	4-Hydroxyquinoline (4-Quinolone tautomer)
Key Substituents	2-Propyl (Lipophilic anchor), 8-Methoxy (Electronic modulator)
Primary Target	TRPM7 Ion Channel (Mg ²⁺ /Ca ²⁺ permeable)
Secondary Target	PqsR (MvfR) Transcriptional Regulator
Molecular Weight	~217.26 g/mol

Mechanism of Action (MOA)[5]

A. Primary Mechanism: TRPM7 Channel Blockade

The Transient Receptor Potential Melastatin 7 (TRPM7) is a bifunctional chanzyme (channel + kinase) essential for Mg²⁺ homeostasis and cell proliferation. **8-Methoxy-2-propyl-4-quinolinol** acts as an allosteric inhibitor of the channel domain.

- The "8-Methoxy" Switch: Structure-Activity Relationship (SAR) studies on Waixenicin A analogs reveal that the oxygenation at the C8 position is critical. The 8-methoxy group locks the quinoline ring in a conformation that favors binding to the TRPM7 pore or its lipid-interface domain. Analogs lacking this group (e.g., 2-propyl-4-quinolinol) show significantly reduced or abolished inhibitory activity.
- State-Dependent Binding: The compound binds preferentially to the open state of the channel or stabilizes the closed state in a Mg²⁺-dependent manner. Unlike non-specific pore blockers, it does not simply plug the pore but alters the gating kinetics, effectively reducing the open probability ().
- Lipophilic Interaction (C2-Propyl): The 2-propyl chain provides the necessary hydrophobicity to partition into the membrane interface, positioning the pharmacophore near the channel gate. While less potent than the naturally occurring 2-heptyl or terpenoid derivatives, the propyl analog offers higher aqueous solubility, making it ideal for rapid kinetic studies.

B. Secondary Mechanism: PqsR (MvfR) Antagonism

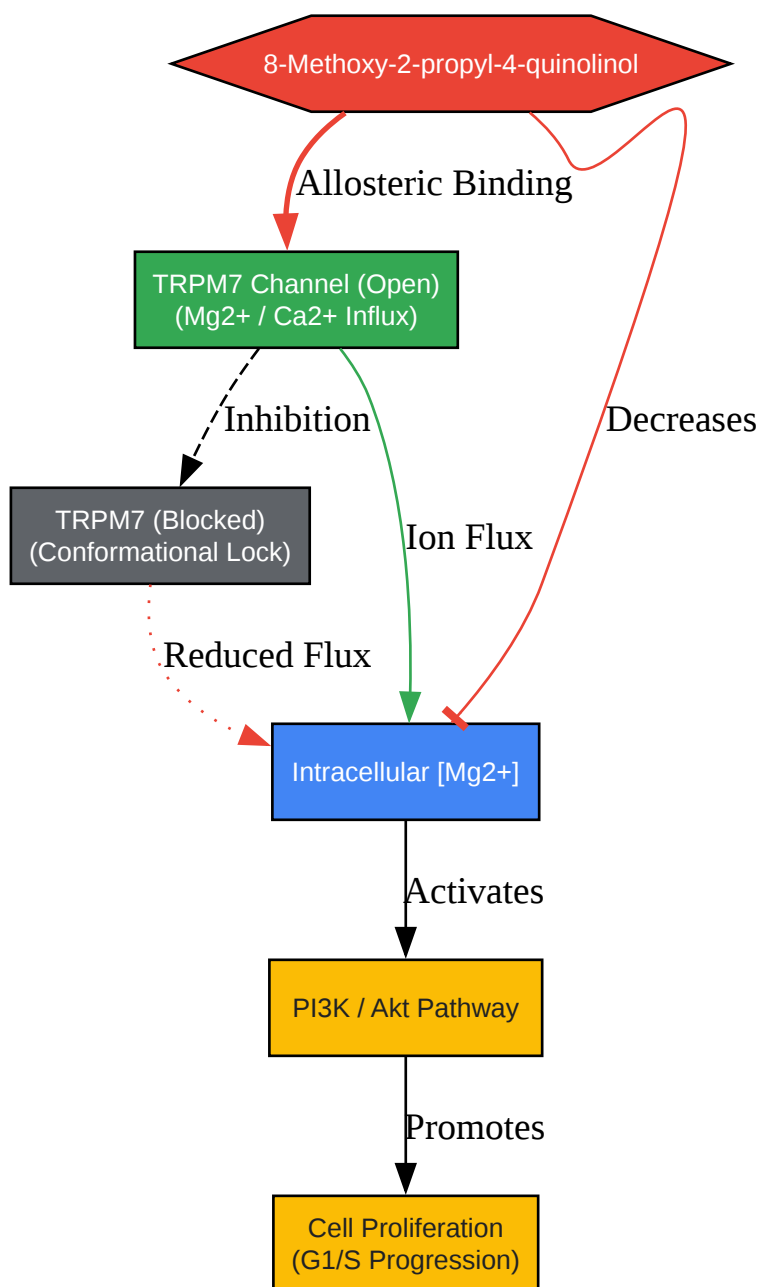
In *Pseudomonas aeruginosa*, the virulence factor production is controlled by the PQS (Pseudomonas Quinolone Signal) system.

- Natural Ligand: HHQ (2-heptyl-4-quinolinol) binds to the PqsR receptor to activate gene expression.
- Competitive Antagonism: **8-Methoxy-2-propyl-4-quinolinol** mimics the HHQ core but lacks the long heptyl chain required for full receptor activation. It occupies the ligand-binding domain (LBD) of PqsR, preventing the conformational change necessary for DNA binding and transcriptional activation. The 8-methoxy group sterically hinders the hydroxylation at C3 (preventing conversion to PQS) and enhances metabolic stability.

Visualization of Signaling Pathways[5]

Diagram 1: TRPM7 Inhibition & Downstream Effects

This diagram illustrates the blockade of Mg^{2+} influx and the subsequent arrest of cell proliferation pathways (PI3K/Akt/mTOR).

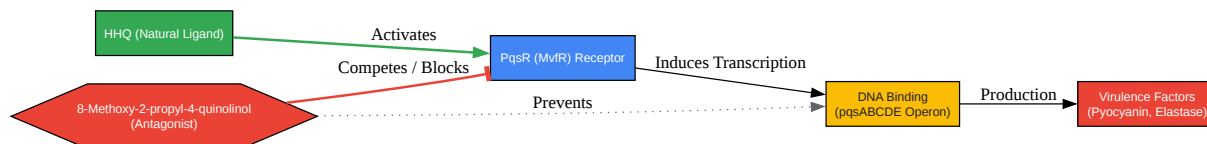


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Caption: The compound inhibits TRPM7-mediated Mg^{2+} influx, downstream suppressing the PI3K/Akt proliferation axis.

Diagram 2: PqsR Quorum Sensing Blockade

This diagram details the competitive antagonism in the bacterial quorum sensing network.



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Caption: Competitive binding to PqsR prevents the transcription of virulence factors in *P. aeruginosa*.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp (TRPM7 Assay)

Purpose: To quantify the IC₅₀ of the compound against TRPM7 currents.

- Cell Preparation: Use HEK293 cells stably expressing TRPM7 (HEK-TRPM7). Induce expression with Tetracycline (1 µg/mL) for 18–24 hours if using an inducible system.
- Solutions:
 - Pipette Solution (Intracellular): 145 mM Cs-glutamate, 8 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2. (Free Mg²⁺ clamped to <10 nM to maximize current).
 - Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
- Recording:
 - Establish GΩ seal and break-in (whole-cell configuration).
 - Apply voltage ramps from -100 mV to +100 mV over 50 ms, every 2 seconds.
 - Wait for the "run-up" of TRPM7 current (usually 2–5 minutes after break-in due to Mg²⁺ depletion).

- Application:
 - Perfuse **8-Methoxy-2-propyl-4-quinolinol** at increasing concentrations (e.g., 1 μ M, 10 μ M, 100 μ M).
 - Measure the current amplitude at +80 mV (outward) and -80 mV (inward).
- Analysis: Normalize current to cell capacitance (pA/pF). Plot % inhibition vs. Log[Concentration] to derive IC50.

Protocol B: PqsR Reporter Assay (Quorum Sensing)

Purpose: To assess antagonistic activity against bacterial virulence signaling.

- Strain: Use a *P. aeruginosa* reporter strain (e.g., PAO1- Δ pqsA containing a pqsA-lux fusion plasmid). This strain cannot produce HHQ but responds to exogenous agonists.
- Culture: Grow cells in LB media to OD600 ~ 0.1.
- Treatment:
 - Add 50 μ M PQS (or HHQ) to induce the system (Agonist control).
 - Add **8-Methoxy-2-propyl-4-quinolinol** (10–100 μ M) simultaneously with the agonist.
- Measurement:
 - Incubate at 37°C with shaking.
 - Measure Luminescence (RLU) and OD600 every 30 minutes for 8 hours.
- Data Processing: Calculate Specific Luminescence (RLU/OD600). A decrease relative to the agonist-only control indicates antagonism.

Comparative Data Summary

The following table contrasts **8-Methoxy-2-propyl-4-quinolinol** with related pharmacological agents.

Compound	Structure	Target	Activity Profile
8-Methoxy-2-propyl-4-quinolinol	8-OMe, 2-Pr	TRPM7 / PqsR	Modulator. Simplified probe; moderate potency, high solubility.
Waixenicin A	8-OMe, 2-Complex	TRPM7	Potent Inhibitor. Natural product; IC50 ~16 nM. Difficult to synthesize.
HHQ	2-Heptyl	PqsR	Agonist. Natural ligand; activates virulence.
NS8593	Naphthyl-amide	TRPM7	Inhibitor. Synthetic; Mg ²⁺ -dependent gating modifier.
Endochin	3-Heptyl, 7-OMe	Cytochrome bc1	Antimalarial. Inhibits mitochondrial respiration.

References

- Zhelay, T., et al. (2018). Waixenicin A inhibits cell proliferation through magnesium-dependent block of TRPM7 channels.
 - Source:
 - Context: Establishes the 8-methoxy-4-quinolinone core as the pharmacophore for TRPM7 inhibition.
- Pesci, E. C., et al. (1999).
 - Source:
 - Context: Defines the role of 2-alkyl-4-quinolones (HHQ/PQS) in quorum sensing.

- Lu, P., et al. (2012). Structure-activity relationship studies of 2-alkyl-4-quinolones as quorum sensing antagonists.
 - Source:
 - Context: Demonstrates how shortening the alkyl chain (e.g., to propyl) and adding substituents converts agonists into antagonists.
- Chubanov, V., et al. (2017).
 - Source:
 - Context: Review of TRPM7 inhibitors including quinolone deriv
- BLD Pharm / Santa Cruz Biotechnology. Product Data Sheets: 8-Methoxy-2-propylquinolin-4-ol (CAS 1070879-91-2).^[1]^[2]^[3]
 - Source:
 - Context: Verification of chemical identity and commercial availability for research.

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Sources

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